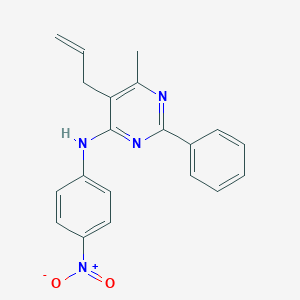
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- is a chemical compound that belongs to the family of pyrimidine derivatives. It has been widely studied for its potential applications in the field of scientific research.
Scientific Research Applications
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-. One potential direction is to study its potential use as a fluorescent probe for the detection of DNA and RNA. Another direction is to investigate its potential applications in the treatment of various inflammatory and tumor-related diseases. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved activity and solubility.
Synthesis Methods
The synthesis of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- involves the reaction of 2,4,6-trimethylpyrimidine with 4-nitrobenzaldehyde and 2-phenylacetaldehyde in the presence of a base. The resulting product is then treated with propenyl bromide to obtain the final compound. The yield of this synthesis method is reported to be around 60-70%.
properties
CAS RN |
330819-79-9 |
|---|---|
Product Name |
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- |
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-methyl-N-(4-nitrophenyl)-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C20H18N4O2/c1-3-7-18-14(2)21-19(15-8-5-4-6-9-15)23-20(18)22-16-10-12-17(13-11-16)24(25)26/h3-6,8-13H,1,7H2,2H3,(H,21,22,23) |
InChI Key |
WMGOTJBORZLLSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])CC=C |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



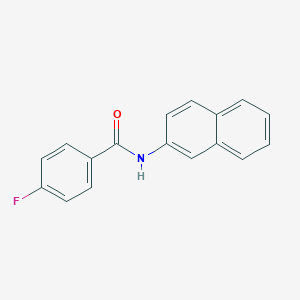
![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
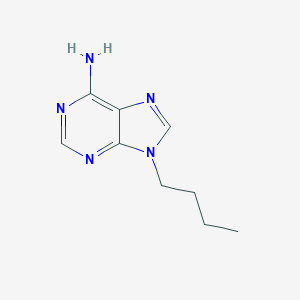
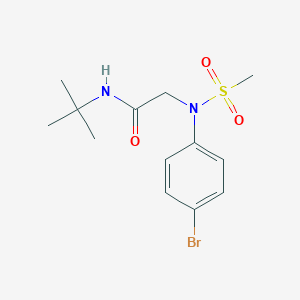
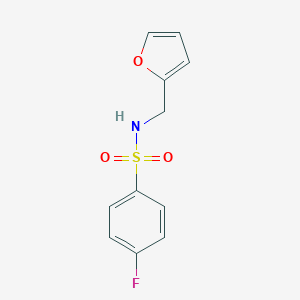
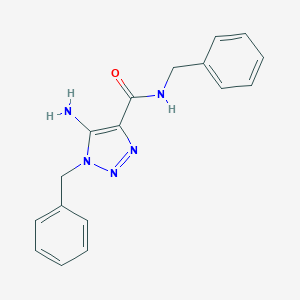
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
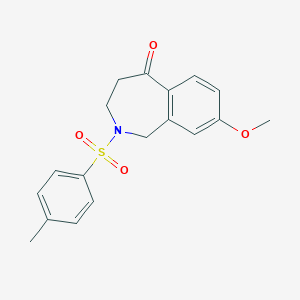
![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)
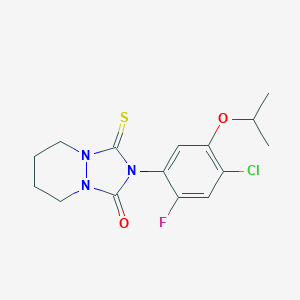
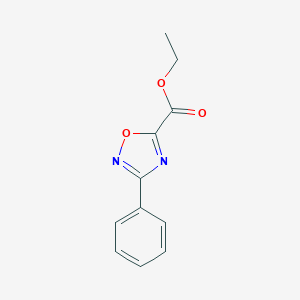
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)